Potassium cyamelurate trihydrate

Description

Historical Perspectives and Genesis of Cyameluric Acid Derivatives

The journey to understanding potassium cyamelurate is rooted in the 19th-century exploration of nitrogen-rich compounds. The timeline below outlines the key historical developments:

| Year | Discovery | Researcher(s) | Significance |

| 1834 | Described compounds he named melamine (B1676169), melam, and melon. wikipedia.org | Justus von Liebig | Laid the foundation for the study of s-triazine and heptazine chemistry. wikipedia.org |

| 1835 | Prepared novel salts by heating potassium ferrocyanide with sulfur, naming them "hydromelonates". wikipedia.org | Leopold Gmelin | Synthesized the first salts related to what would be known as cyameluric acid. wikipedia.org |

| 1850 | Prepared cyameluric acid and its salts by treating Gmelin's "hydromelonate" with alkali. wikipedia.org | W. Henneberg | Formally synthesized and named cyameluric acid and its corresponding salts. wikipedia.org |

| 1861 | Proposed a structure for cyameluric acid. wikipedia.org | J. Loschmidt | Made a remarkably early attempt to define the cyclic structure of the molecule. wikipedia.org |

| 1937 | Published the correct tricyclic structure for the trihydroxy tautomer of cyameluric acid. wikipedia.orgnih.gov | Linus Pauling & J. H. Sturdivant | Provided the accurate molecular structure, a critical step for further research. wikipedia.orgnih.gov |

| 1940 | Published further work on derivatives of cyameluric acid. acs.org | C. E. Redemann & H. J. Lucas | Expanded the understanding of the chemistry of cyameluric acid derivatives. acs.org |

The very stable aromatic s-heptazine (tri-s-triazine) C₆N₇ moiety was first encountered in the 1830s through the work of Liebig, Berzelius, and Gmelin. researchgate.net However, it took approximately a century for the correct tricyclic molecular structure to be proposed by Linus Pauling, highlighting the compound's complexity. researchgate.net

The Contextual Significance of Potassium Cyamelurate Trihydrate within Heptazine Chemistry and Related Compounds

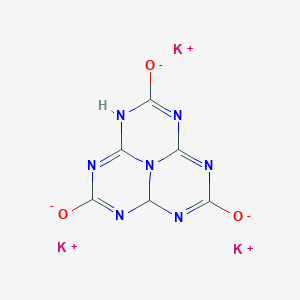

This compound, with the chemical formula K₃[C₆N₇O₃]·3H₂O, is an alkali metal salt of cyameluric acid. rsc.org Its significance stems from the properties of the cyamelurate anion and its place within the broader class of heptazine compounds.

Cyameluric acid (C₆H₃N₇O₃) is a derivative of s-heptazine and can be described as a heptazine molecule where three hydrogen atoms are replaced by hydroxyl groups. wikipedia.org A key feature of cyameluric acid is its existence as an equilibrium of 17 different tautomers that readily interconvert. wikipedia.org Theoretical calculations have shown that the symmetric tri-oxo form is the most stable tautomer. wikipedia.org

This compound belongs to a series of well-characterized alkali cyamelurates. rsc.org The single-crystal X-ray structure of the potassium salt has been determined, providing precise data on its solid-state arrangement. rsc.org These ionic tri-s-triazine derivatives are noted for their high thermal stability and interesting optical properties. rsc.org

Properties of Alkali Cyamelurates

| Compound | Decomposition Temperature | Key Property |

|---|---|---|

| Li₃[C₆N₇O₃]·6H₂O | > 500 °C (dehydrated salt) rsc.org | Strong solid-state UV-emission. rsc.org |

| Na₃[C₆N₇O₃]·4.5H₂O | > 500 °C (dehydrated salt) rsc.org | Thermally very stable. rsc.org |

| K₃[C₆N₇O₃]·3H₂O | > 500 °C (dehydrated salt) rsc.org | Water-soluble. rsc.org |

The thermal stability of these salts, which does not significantly depend on the cation, is a notable feature. rsc.org Furthermore, their strong solid-state UV-emission, with maxima between 280 and 400 nm, makes them of interest for optical applications. rsc.org As a stable salt, potassium cyamelurate also serves as a valuable precursor for the synthesis of other s-heptazine derivatives, such as cyameluric chloride (C₆N₇Cl₃), by reacting it with reagents like phosphorus pentachloride. at.ua

Contemporary Research Landscape and Unaddressed Questions Pertaining to this compound

In recent years, research has shifted towards harnessing the properties of potassium cyamelurate and related heptazine materials for applications in materials science.

Contemporary Research Applications

| Research Area | Finding |

|---|---|

| Photocatalysis | Potassium cyamelurate in rod form has been investigated as a visible-light photocatalyst for the degradation of antibiotics. researchgate.net |

| Heterojunction Materials | Carbon/potassium poly(heptazine imide) (KPHI) heterostructures have been designed for enhanced photocatalytic H₂ and H₂O₂ evolution. rsc.org |

| Luminescent Materials | Lanthanide metal-organic networks have been synthesized using potassium cyamelurate as a ligand, resulting in materials with tunable luminescent properties. nih.gov The cyamelurate linker acts as an absorbing chromophore, enhancing the luminescence of the lanthanide metal centers. nih.gov |

| Carbon Nitride Materials | Potassium-doped graphitic carbon nitride (g-C₃N₄) nanosheets, which can be synthesized from precursors related to the heptazine structure, show significantly enhanced photocatalytic hydrogen evolution. researchgate.net |

Despite these advances, several questions remain unaddressed. There is contradictory literature regarding the alkali-assisted exfoliation of melon, a polymer related to cyameluric acid, which has prompted the synthesis of new ammonium (B1175870) cyamelurate salts to clarify the chemistry. researchgate.net A fascinating historical and scientific puzzle is the s-heptazine derivative C₆N₇(OH)₂N₃, dubbed the "mystery molecule," which was found on Linus Pauling's chalkboard after his death but has yet to be synthesized. researchgate.net This highlights the ongoing synthetic challenges within heptazine chemistry. The precise mechanisms of photocatalysis in cyamelurate-based materials are also an area of active investigation, aiming to improve efficiency and tailor properties for specific applications. rsc.org

Scope and Delineation of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its role in the development of functional materials. The scope of this research can be delineated into several key areas:

Synthesis and Characterization: This includes the development of synthetic routes to potassium cyamelurate and other cyamelurate salts, as well as their thorough characterization using techniques such as single-crystal X-ray diffraction, NMR, FTIR, and Raman spectroscopy. rsc.org

Materials for Optical Applications: A significant research direction involves the investigation of the photoluminescent properties of cyamelurate-based materials. This includes the study of pure alkali cyamelurates and their use as ligands in lanthanide metal-organic frameworks to create novel phosphors. rsc.orgnih.gov

Photocatalysis: Researchers are exploring potassium cyamelurate and derived materials like potassium poly(heptazine imide) for photocatalytic applications. researchgate.netrsc.org This includes water splitting for hydrogen production, H₂O₂ synthesis, and the degradation of organic pollutants. researchgate.netrsc.org The goal is to develop efficient, metal-free, or metal-doped photocatalysts that can utilize visible light. researchgate.net

Precursor for Carbon Nitride Materials: The heptazine structure of the cyamelurate anion makes it a relevant model compound and precursor for the synthesis of graphitic carbon nitride (g-C₃N₄) and related polymers. researchgate.netat.ua These materials are of great interest for their electronic and photocatalytic properties. researchgate.net

Coordination Chemistry and MOFs: The cyamelurate anion's ability to coordinate with metal ions is being used to construct metal-organic frameworks (MOFs). researchgate.net The focus is on understanding the resulting network structures and their potential applications in areas such as gas storage or catalysis. nih.gov

In essence, academic inquiry leverages the stable, nitrogen-rich, and photoactive nature of the cyamelurate core to build new materials with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,6,8,10-pentaene-3,7,11-triolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N7O3.3K/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3;;;/h1H,(H4,7,8,9,10,11,12,14,15,16);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCILZFUMCJZPH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12N=C(N=C3N1C(=NC(=N2)[O-])N=C(N3)[O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2K3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Potassium Cyamelurate Trihydrate

Overview of Established and Emerging Synthetic Pathways for Potassium Cyamelurate Trihydrate

The synthesis of this compound predominantly originates from nitrogen-rich organic precursors. The established pathways generally involve the creation of a polymeric carbon nitride intermediate known as melon, which is subsequently converted to the desired salt.

Established Pathways:

From Melamine (B1676169) or Dicyandiamide (B1669379): A widely used method involves the thermal condensation of inexpensive precursors like melamine (C₃H₆N₆) or dicyandiamide (C₂H₄N₄). Heating these compounds in an inert atmosphere at temperatures between 350°C and 400°C initiates a series of condensation reactions, eliminating ammonia (B1221849) and forming intermediates such as melam and melem (B72624). researchgate.netnih.govacs.org As the temperature is elevated further, typically above 500°C, these intermediates polymerize into melon, a melon is a yellow, insoluble polymer. researchgate.netnih.gov The melon is then depolymerized via hydrolysis with a concentrated potassium hydroxide (B78521) (KOH) solution, often under reflux, to yield soluble tripotassium cyamelurate. acs.org Upon cooling and crystallization from this aqueous solution, this compound is formed.

From Ammonium (B1175870) Thiocyanate (B1210189): An alternative route begins with the pyrolysis of ammonium thiocyanate (NH₄SCN). acs.orgnih.gov This process also yields melon, which can then be converted to 2,5,8-trichloro-s-heptazine. This chlorinated intermediate serves as a versatile precursor that can be transformed into potassium cyamelurate through subsequent reactions. acs.orgnih.gov

From Melon and KSCN: Potassium melonate, a related compound, can be obtained from the reaction of melon with potassium thiocyanate (KSCN). researchgate.netrsc.orgscilit.com This highlights another pathway involving the modification of the pre-formed heptazine polymer.

Emerging Pathways:

While direct green synthesis routes for this compound are not yet widely established, emerging trends in the synthesis of related s-triazine and heptazine compounds point towards more environmentally benign methodologies. These include:

Microwave-Assisted Synthesis: For various triazine derivatives, microwave irradiation has been demonstrated as an efficient method that can lead to high yields in significantly shorter reaction times compared to conventional heating. researchgate.net

Sonochemical Synthesis: The use of ultrasound (sonochemistry) is another green approach being explored for synthesizing 1,3,5-triazine (B166579) compounds. This method can promote reactions in aqueous media, reducing the need for organic solvents and high energy input. researchgate.net

These emerging techniques represent potential future directions for the synthesis of cyamelurate precursors or the direct synthesis of the salt itself, aligning with the principles of green chemistry.

Detailed Mechanistic Elucidation of this compound Synthesis from Precursors

The formation of potassium cyamelurate is a multi-step process rooted in the principles of condensation and hydrolysis reactions, which govern the transformation from simple triazine-based molecules to the complex heptazine structure.

Hydrolysis and Condensation Reactions in Cyamelurate Formation

Condensation Phase (Formation of Melon): The synthesis begins with a thermal condensation process. Starting with melamine, for example, heating causes the elimination of ammonia (NH₃) molecules as triazine rings link together. The initial step is the dimerization of melamine to form melam. nih.govacs.org As the temperature increases, further condensation and rearrangement occur, leading to the formation of the more thermally stable tri-s-triazine (or heptazine) core, known as melem. researchgate.netnih.govacs.org This structural evolution from triazine to heptazine is a key step, creating the fundamental building block of the final product. nih.govacs.org These melem units then undergo further polymerization, linking via amino (-NH-) bridges, to form the extended, insoluble polymer, melon. wikipedia.org

Hydrolysis Phase (Formation of Potassium Cyamelurate): The second stage involves the chemical breakdown of the melon polymer. This is achieved through alkaline hydrolysis. libretexts.org When melon is heated with a strong base like potassium hydroxide, the hydroxide ions (OH⁻) act as nucleophiles, attacking the carbon atoms within the heptazine rings that are part of the bridging amine linkages. This process is analogous to the base-catalyzed hydrolysis of amides. libretexts.orgunm.edu The C-N bonds of the polymer backbone are cleaved, breaking the polymer down into individual, soluble cyamelurate anions, [C₆N₇O₃]³⁻. The potassium ions (K⁺) from the KOH act as counter-ions, resulting in the formation of tripotassium cyamelurate in the solution. Cooling this concentrated aqueous solution allows for the crystallization of the final product as this compound, incorporating three molecules of water into its crystal structure.

Role of Reaction Conditions and Stoichiometry in Product Selectivity

The selectivity and efficiency of the synthesis are highly dependent on the precise control of reaction conditions and the stoichiometry of the reactants.

| Parameter | Role in Synthesis | Typical Conditions |

| Temperature | Controls the progression of condensation. Specific temperature ranges favor the formation of intermediates (melam, melem) versus the final polymer (melon). | 350-400°C for melem formation. nih.govacs.org >500°C for polymerization to melon. researchgate.net Reflux for KOH hydrolysis. acs.org |

| Atmosphere | An inert atmosphere (e.g., nitrogen) is required during thermal condensation to prevent oxidative side reactions. | Flowing nitrogen. nih.govacs.org |

| Base Concentration | A high concentration of a strong base (KOH) is necessary to effectively drive the hydrolysis of the chemically stable melon polymer to completion. | Concentrated aqueous KOH solution. acs.org |

| pH Control | The pH of the solution is critical. A highly alkaline environment is needed for melon hydrolysis. If cyameluric acid is desired as an intermediate, the subsequent addition of a strong acid is required to precipitate it from the solution of its salt. google.com | Highly alkaline (for hydrolysis), followed by strong acidification (for acid precipitation). google.com |

Interactive Data Table: Key Reaction Stages and Conditions

You can filter the table below to see the conditions for each major stage of the synthesis.

| Stage | Process | Key Reactant(s) | Key Product(s) | Critical Condition(s) |

|---|---|---|---|---|

| 1. Condensation | Thermal Polymerization | Melamine, Dicyandiamide | Melem, Melon | High Temperature (350-550°C), Inert Atmosphere |

| 2. Hydrolysis | Alkaline Depolymerization | Melon, KOH | Potassium Cyamelurate | High Base Concentration, Reflux Temperature |

| 3. Crystallization | Precipitation from Solution | Aqueous Potassium Cyamelurate | This compound | Cooling of concentrated solution |

Optimization Strategies for Yield and Purity of this compound

Maximizing the yield and ensuring the high purity of the final product are critical for its potential applications. Optimization strategies focus on both the preparation of the melon precursor and the conditions of the hydrolysis reaction.

A primary factor in obtaining high-purity potassium cyamelurate is the quality of the starting melon polymer. Crude melon synthesized from precursors like melamine can contain unreacted starting materials and low molecular weight cyanamide (B42294) derivatives as contaminants. google.com These impurities can interfere with the subsequent hydrolysis step and contaminate the final product.

Several purification strategies for melon have been developed:

Calcination: Heating the crude melon powder at high temperatures (e.g., 560°C) under an inert atmosphere can cause the condensation and integration of low-molecular-weight contaminants into the polymer structure, effectively purifying the bulk material. google.com

Solvent Extraction/Washing: Thoroughly washing or performing a Soxhlet extraction of the crude melon with water can remove soluble impurities like melamine. google.com One patent describes a 48-hour extraction process for this purpose. google.com

By starting with a purified melon precursor, the hydrolysis reaction proceeds more cleanly, leading to a higher yield and purity of this compound. Furthermore, careful control over the crystallization process, such as the rate of cooling and the concentration of the solution, is essential for obtaining well-defined crystals of the trihydrate salt.

Green Chemistry Approaches in the Synthesis of this compound

The conventional synthesis of potassium cyamelurate relies on high-temperature thermal processes that are energy-intensive. Modern chemical synthesis aims to incorporate the principles of green chemistry to reduce environmental impact and improve efficiency. While specific research into green synthesis of potassium cyamelurate is limited, advancements in the synthesis of the structurally related 1,3,5-triazines offer promising alternative strategies.

Sonochemistry: The use of high-frequency ultrasound has been successfully applied to the synthesis of 1,3,5-triazine derivatives. This technique can significantly accelerate reaction rates, often at lower temperatures and with higher yields. A key advantage is the ability to use water as a solvent, making the process more environmentally friendly. One study demonstrated that this approach can be significantly "greener" than classical heating methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation provides a rapid and efficient method for heating, often leading to dramatic reductions in reaction times from hours to minutes. It has been employed for the solvent-free synthesis of various 1,3,5-triazines, resulting in good to excellent yields. researchgate.net

The application of these green methodologies to the synthesis of melon or other heptazine precursors could offer substantial benefits, including reduced energy consumption, faster production times, and the avoidance of hazardous solvents. These approaches represent a key area for future research in optimizing the production of this compound.

Advanced Structural Characterization and Spectroscopic Probes of Potassium Cyamelurate Trihydrate

Single-Crystal and Powder X-ray Diffraction Analysis of Potassium Cyamelurate Trihydrate Crystalline Structure

X-ray diffraction (XRD) serves as a fundamental tool for elucidating the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD have been employed to define the precise structural parameters of this compound.

Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction analysis provides definitive data on the crystal lattice of this compound (K₃[C₆N₇O₃]·3H₂O). researchgate.net The compound crystallizes in a defined system, characterized by specific unit cell dimensions and symmetry operations described by its space group. researchgate.netnih.gov While detailed parameters for many compounds are determined this way, the specific values for this compound are consolidated from dedicated crystallographic studies. researchgate.netnih.gov

The structure is built from layers that are held together through various non-covalent interactions. nih.gov In related structures, such as mixed potassium-lanthanide squarates, the layers are maintained by hydrogen bonds, with squarate ligands linking the cations. nih.gov The analysis of powder X-ray diffraction patterns complements single-crystal data, confirming the phase purity of the bulk material and providing information about the crystallite size and microstrain. mdpi.comresearchgate.net This dual approach ensures that the determined structure is representative of both a perfect single crystal and the bulk powder material. mdpi.comnih.gov

Table 1: Crystallographic Data for this compound Note: This table is a representative example based on typical data obtained from single-crystal X-ray diffraction studies as described in the literature. Specific values for K₃[C₆N₇O₃]·3H₂O are reported in dedicated crystallographic literature.

| Parameter | Value |

| Chemical Formula | K₃[C₆N₇O₃]·3H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Intermolecular Interactions and Hydrogen Bonding Network in this compound

The three water molecules of hydration play a pivotal role in this network. They act as hydrogen bond donors, interacting with the oxygen and nitrogen atoms of the cyamelurate anion, and as hydrogen bond acceptors, interacting with other water molecules. mdpi.com These interactions create a robust three-dimensional supramolecular structure. In similar tri-s-triazine derivatives, hydrogen bonds between anions, cations, and water molecules are responsible for the stability of the crystalline columns. researchgate.net The packing in the crystal lattice is influenced by these directional forces, which dictate the orientation of the planar cyamelurate anions relative to each other. frontiersin.org

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Bond Analysis of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods have been used to characterize potassium cyamelurate and confirm its molecular structure. researchgate.net

The FTIR spectrum of this compound shows characteristic absorption bands. rsc.org The broad bands in the high-frequency region (typically 3200-3600 cm⁻¹) are attributed to the O-H stretching vibrations of the water of hydration. The presence of multiple, distinct peaks in this region can indicate different hydrogen-bonding environments for the water molecules. researchgate.netresearchgate.net The region from 1000 to 1600 cm⁻¹ is dominated by the stretching and bending vibrations of the tri-s-triazine core, including C-N and C=O stretching modes. researchgate.netrsc.org

Raman spectroscopy provides complementary information. The Raman spectrum of related TCNQ salts shows lattice modes at low frequencies (<300 cm⁻¹) and intramolecular modes at higher frequencies. aps.org For potassium cyamelurate, Raman scattering would similarly reveal vibrations of the heavy atom skeleton and the lattice, which are often weak or inactive in the infrared spectrum.

Table 2: Key Vibrational Bands for this compound Note: This table presents typical regions for vibrations based on literature for cyamelurates and related hydrated compounds.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3200-3600 | O-H stretching of H₂O | FTIR |

| ~1600-1650 | H-O-H bending of H₂O | FTIR |

| ~1500-1600 | C=O/C-N stretching in the triazine ring | FTIR/Raman |

| ~1200-1300 | C-N stretching | FTIR/Raman |

| < 400 | Lattice vibrations, K-O modes | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, both solid-state and solution NMR can offer valuable structural data. researchgate.net

Solid-state ¹³C cross-polarization magic angle spinning (CP/MAS) NMR is particularly useful for characterizing the carbon environments within the cyamelurate core. rsc.org The ¹³C NMR spectrum is expected to show distinct signals corresponding to the different carbon atoms in the tri-s-triazine structure. nih.govrsc.org The chemical shifts provide information about the electronic structure and symmetry of the anion in the solid state. nih.gov

In solution, ¹³C and ¹⁵N NMR can further confirm the structure, although the solubility of potassium cyamelurate may limit the choice of solvents. researchgate.net For related compounds, NMR spectra recorded in solvents like DMSO-d₆ have been fully assigned using two-dimensional techniques, providing unambiguous structural confirmation. nih.gov

Table 3: Representative ¹³C NMR Data for Tri-s-triazine Derivatives Note: Chemical shifts are highly dependent on the specific compound and experimental conditions. This table is illustrative based on data for related structures.

| Nucleus | Chemical Shift (ppm) | Method | Notes |

| ¹³C | ~175 | Solid-State CP/MAS | Ascribed to C=O carbons in the heptazine core rsc.org |

| ¹³C | ~158 | Solid-State CP/MAS | Ascribed to carbons bonded to three nitrogens rsc.org |

Advanced Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Analysis of this compound

Advanced mass spectrometry (MS) techniques are used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways. While detailed MS fragmentation studies on this compound are not widely reported in the surveyed literature, techniques like electrospray ionization (ESI-MS) could be used to observe the cyamelurate anion ([C₆N₇O₃]³⁻) and its potassiated adducts in solution. High-resolution mass spectrometry would allow for precise mass determination, confirming the molecular formula. Isotopic analysis could further verify the elemental composition by comparing the measured isotopic pattern with the theoretical pattern for C₆K₃N₇O₃.

Electron Microscopy (SEM, TEM, AFM) for Morphological and Nanostructural Analysis of this compound

Electron microscopy techniques provide direct visualization of the morphology and surface features of materials from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) reveals the external morphology of the this compound crystals. researchgate.net SEM images can show the crystal habit, size distribution, and surface topography. For instance, studies on related materials have used SEM to observe the formation of microspheres or rod-like structures. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the observation of nanostructural features. researchgate.net TEM can be used to view the internal structure, identify crystal defects, and obtain electron diffraction patterns from individual nanocrystals, which can be correlated with XRD data.

Atomic Force Microscopy (AFM) is a surface-sensitive technique that can map the topography of the crystal faces with atomic or near-atomic resolution. It can be used to observe the layered growth of crystals and study surface phenomena. For instance, AFM has been used to monitor the hydrolysis of melon to form potassium cyamelurate, observing changes in the layered structure over time. researchgate.net

Theoretical and Computational Investigations of Potassium Cyamelurate Trihydrate

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals of Potassium Cyamelurate Trihydrate

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and bonding in crystalline solids like this compound. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels within the material. For a compound such as this, with a complex tri-s-triazine (heptazine) core, these calculations can reveal intricate details of its chemical nature.

The starting point for most computational studies is the optimization of the molecule's or crystal's geometry to find its lowest energy state. For this compound, the experimentally determined crystal structure, which includes the planarity of the cyamelurate anion and the coordination of potassium ions and water molecules, serves as an excellent initial model.

Table 1: Illustrative Data for Energy Minimization of this compound

| Parameter | Experimental (X-ray) | DFT Optimized (Hypothetical) |

| C-N bond length (ring) | 1.35-1.40 Å | 1.36-1.41 Å |

| C-O bond length | 1.25 Å | 1.26 Å |

| K-O/N coordination | 2.7-3.0 Å | 2.75-3.05 Å |

| H-O-H angle (water) | 104.5° | 105.2° |

| Total Energy | N/A | -XXXX Hartree |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. For this compound, vibrational spectroscopy (Infrared and Raman) is particularly insightful. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of the cyamelurate anion and the water molecules.

These predicted spectra can be compared with experimental spectra to confirm the accuracy of the computational model and to aid in the assignment of complex spectral features. For instance, the characteristic stretching and bending modes of the triazine ring, the C=O groups, and the O-H groups of the water molecules can be precisely identified.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FTIR/Raman) | Assignment |

| ν(O-H) | 3450, 3280 | 3430, 3250 | Water symmetric/asymmetric stretch |

| ν(C=O) | 1720 | 1715 | Carbonyl stretch |

| Ring breathing | 980 | 985 | Cyamelurate ring vibration |

| δ(H-O-H) | 1640 | 1635 | Water bending |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum mechanics provides a static picture of the system at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the atoms move and interact.

For this compound, MD simulations would be invaluable for understanding the dynamics of the water molecules within the crystal lattice and their interactions with the potassium ions and the cyamelurate anion. These simulations could elucidate the stability of the hydrate, the diffusion of water molecules, and the nature of the hydrogen-bonding network at different temperatures. Furthermore, MD can be used to study the dissolution process of this compound in various solvents, providing insights into the solvation shell structure and the interactions governing its solubility.

Table 3: Setup for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| System | 1 unit cell of K₃[C₆N₇O₃]·3H₂O in a 30x30x30 ų box of water |

| Force Field | A suitable force field for ionic and organic compounds (e.g., AMBER, CHARMM) |

| Temperature | 298 K (isothermal-isobaric ensemble) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Solid-State Calculations for Lattice Dynamics and Phonon Dispersion of this compound

Solid-state calculations, often employing DFT with periodic boundary conditions, are essential for understanding the collective vibrational modes of a crystal, known as phonons. The phonon dispersion curves, which plot the frequency of these modes against the wavevector in the Brillouin zone, provide a fingerprint of the crystal's dynamic stability and reveal information about its thermal and elastic properties.

For this compound, calculating the phonon dispersion would identify the acoustic and optical phonon branches. The acoustic branches relate to the collective motion of the entire unit cell and determine properties like the speed of sound. The optical branches correspond to the internal vibrations of the cyamelurate anion and the librational modes of the water molecules. The absence of imaginary frequencies in the phonon dispersion would confirm the dynamic stability of the crystal structure.

Computational Prediction of Reactivity and Stability Profiles of this compound

Computational methods can predict the reactivity and stability of a compound by analyzing its electronic structure. For this compound, DFT calculations can be used to determine various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

By mapping the electrostatic potential on the electron density surface, one can identify the regions of the cyamelurate anion that are most susceptible to electrophilic or nucleophilic attack. This information is crucial for understanding its potential role in chemical reactions. Furthermore, computational methods can be used to model decomposition pathways and estimate the activation energies for these processes, providing a theoretical basis for the observed thermal stability of cyamelurate salts.

Table 4: Hypothetical Reactivity Descriptors for the Cyamelurate Anion (C₆N₇O₃³⁻) from DFT

| Descriptor | Value (Hypothetical) | Interpretation |

| HOMO Energy | -5.2 eV | Indicates electron-donating capability (nucleophilic sites) |

| LUMO Energy | -1.1 eV | Indicates electron-accepting capability (electrophilic sites) |

| HOMO-LUMO Gap | 4.1 eV | Suggests high kinetic stability |

| Most Negative ESP | On oxygen atoms | Likely sites for electrophilic attack or coordination by cations |

| Most Positive ESP | Above the triazine ring | Potential for interaction with nucleophiles |

Reactivity and Transformation Pathways of Potassium Cyamelurate Trihydrate

Chemical Stability and Degradation Mechanisms of Potassium Cyamelurate Trihydrate Under Various Conditions

This compound is recognized for its high thermal stability. researchgate.net The initial step in its degradation under heating is the loss of its three water molecules of crystallization. Complete removal of this water requires temperatures above 120°C. researchgate.net Once dehydrated, the anhydrous potassium cyamelurate salt is remarkably stable, with thermal decomposition commencing only at temperatures exceeding 500°C. researchgate.net This stability is a characteristic feature of alkali cyamelurates. researchgate.net

In aqueous environments, its stability is pH-dependent. In basic media, such as a potassium hydroxide (B78521) (KOH) solution, the cyamelurate anion is stable. This condition is utilized in its synthesis, for instance, through the alkaline hydrolysis of melon (a polymer of heptazine) to form the potassium salt of cyameluric acid. researchgate.net

Under specific conditions, such as in the presence of visible light, potassium cyamelurate can act as a photocatalyst, participating in the degradation of other chemical species like antibiotics. researchgate.net This indicates a pathway for chemical transformation driven by light energy.

Acid-Base Reactivity and Protonation/Deprotonation Equilibria of this compound

The acid-base chemistry of this compound is fundamentally linked to the properties of its parent acid, cyameluric acid (H₃[C₆N₇O₃]), and the resulting cyamelurate anion ([C₆N₇O₃]³⁻). Potassium cyamelurate is the fully deprotonated salt of cyameluric acid.

Deprotonation and Basicity: Deprotonation is the process of removing a proton (H⁺). ucalgary.cayoutube.com In the formation of potassium cyamelurate from cyameluric acid, the three acidic protons of the parent acid are removed by a base. The resulting cyamelurate anion is the conjugate base of cyameluric acid. masterorganicchemistry.com This anion is electron-rich due to the presence of three negative charges delocalized across the tri-s-triazine ring system. This increased electron density makes the anion a potential base, capable of accepting protons under acidic conditions. ucalgary.camasterorganicchemistry.com

Protonation and Acidity: Protonation involves the addition of a proton. ucalgary.ca If a strong acid is added to a solution of potassium cyamelurate, the cyamelurate anion will be protonated. The equilibrium of this reaction depends on the pKa of the acid used and the pKa values of the conjugate acids of the cyamelurate anion (H[C₆N₇O₃]²⁻, H₂[C₆N₇O₃]⁻, and H₃[C₆N₇O₃]). libretexts.orgchemistrysteps.com The general principle is that an acid will protonate a base if the conjugate acid formed is weaker (has a higher pKa) than the starting acid. chemistrysteps.com Protonating the cyamelurate anion would decrease its negative charge, making it more electron-poor and altering its reactivity. masterorganicchemistry.com

The acid-base equilibria can be represented as follows: [C₆N₇O₃]³⁻ + H⁺ ⇌ [H[C₆N₇O₃]]²⁻ [H[C₆N₇O₃]]²⁻ + H⁺ ⇌ [H₂[C₆N₇O₃]]⁻ [H₂[C₆N₇O₃]]⁻ + H⁺ ⇌ H₃[C₆N₇O₃]

Complexation and Coordination Chemistry of this compound with Metal Ions

This compound is an ionic compound where the potassium cations (K⁺) are associated with the cyamelurate anions ([C₆N₇O₃]³⁻). In the solid state, it forms a crystalline structure where the ions and water molecules are arranged in a specific lattice. researchgate.net The cyamelurate anion, with its multiple nitrogen and oxygen atoms, can act as a multidentate ligand, capable of coordinating with various metal ions.

The interaction between the potassium ion and the cyamelurate anion involves electrostatic forces. There may also be cation-π interactions, where the positive charge of the potassium ion is attracted to the electron-rich π-system of the aromatic-like tri-s-triazine ring. nih.gov The presence of metal ions can significantly affect the properties of the compound, and the ability of the cyamelurate anion to chelate metals is a key aspect of its chemistry. researchgate.net Potassium cyamelurate itself serves as a common starting material for the synthesis of other cyamelurate-based materials and derivatives.

Photochemical and Radiolytic Transformations of this compound

Recent studies have highlighted the photochemical activity of potassium cyamelurate. It has been identified as a novel visible-light-driven photocatalyst. researchgate.net When irradiated with visible light, potassium cyamelurate in a rod-like morphology can generate electron-hole pairs, which then drive redox reactions. This property has been successfully applied to the degradation of environmental pollutants, such as ciprofloxacin (B1669076) and other antibiotics, in both homogeneous and heterogeneous systems. researchgate.net The tri-s-triazine core of the cyamelurate anion is believed to be the photoactive component, similar to other graphitic carbon nitride (g-C₃N₄) materials. researchgate.net

There is currently no specific information available in the provided search results regarding the radiolytic transformations of this compound, which would involve its interaction with ionizing radiation.

Thermal Decomposition Kinetics and Products of this compound

The thermal decomposition of this compound occurs in distinct stages, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

The first stage involves the dehydration of the compound. The three water molecules of crystallization are lost upon heating. This process is not straightforward, and temperatures exceeding 120°C are necessary to ensure complete removal of water, forming anhydrous potassium cyamelurate (K₃[C₆N₇O₃]). researchgate.net

The subsequent decomposition of the anhydrous salt occurs at a much higher temperature. The tri-s-triazine framework is thermally very robust, with decomposition initiating at temperatures above 500°C. researchgate.net The kinetics of this high-temperature decomposition can be studied using non-isothermal techniques, analyzing the mass loss as a function of temperature at different heating rates to determine kinetic parameters like activation energy. researchgate.net While the precise decomposition products of potassium cyamelurate are not detailed in the search results, the high nitrogen content suggests that gaseous nitrogen-containing species would be among the products.

Table of Thermal Properties

| Property | Value/Observation |

|---|---|

| Dehydration Temperature | > 120°C (for complete removal of 3 H₂O) |

| Decomposition Temperature (anhydrous) | > 500°C |

Advanced Applications and Functional Material Integration of Potassium Cyamelurate Trihydrate Non Clinical Focus

Role of Potassium Cyamelurate Trihydrate in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a key starting material for the synthesis of cyamelurate-based coordination polymers (CPs) and is foundational in the exploration of related metal-organic frameworks (MOFs). The cyamelurate anion, derived from the dissolution of this compound, acts as a versatile multitopic ligand, capable of coordinating with a variety of metal ions to form extended one-, two-, or three-dimensional structures.

The synthesis of these materials often involves straightforward and environmentally benign methods, such as room temperature reactions in aqueous media. researchgate.net For instance, potassium cyamelurate is used to produce a range of mono- and bimetallic CPs. researchgate.net Researchers have successfully synthesized a series of isostructural metal-organic polymers (MOPs) and mixed metal-organic polymers (MMOPs) containing metals such as manganese(II), cobalt(II), nickel(II), and zinc(II) by reacting aqueous solutions of the corresponding metal salts with potassium cyamelurate. researchgate.net Similarly, water-stable and crystalline coordination polymers of nickel(II)-cyamelurate and iron(III)-cyamelurate have been prepared using potassium cyamelurate as the ligand source. researchgate.net In these syntheses, the potassium ions are exchanged for transition metal ions, which then coordinate with the nitrogen and oxygen atoms of the cyamelurate ring to build the polymeric network.

The resulting cyamelurate-based CPs and MOFs exhibit properties that are of significant interest in materials science. For example, two cyamelurate-based MOFs, designated IRH-6 and IRH-7, have demonstrated high selectivity for CO₂ capture under ambient conditions. These materials feature distinct square and rhombic microchannel pores, respectively, and their nitrogen-rich frameworks lead to strong interactions with CO₂ molecules. The structural and thermal stability of these materials, often inherited from the robust tri-s-triazine core of the cyamelurate ligand, is a key characteristic.

The table below summarizes examples of coordination polymers synthesized using potassium cyamelurate.

| Metal Ion(s) | Resulting Polymer/Framework | Synthetic Conditions | Key Finding/Application |

| Nickel(II) | Nickel(II)-cyamelurate CP | Aqueous medium, ambient temperature | Robust catalyst for nitrophenol reduction researchgate.net |

| Iron(III) | Iron(III)-cyamelurate CP | Aqueous medium, room temperature | Superior catalyst for heterogeneous Fenton-like processes |

| Mn(II), Co(II), Ni(II), Zn(II) | Mono- and bimetallic MOPs/MMOPs | Water, room temperature | Reversible chromic behavior, potential for sensor materials researchgate.net |

| Not specified | IRH-6 and IRH-7 MOFs | Not specified | Highly selective CO₂ capture |

Exploration of this compound as a Component in Advanced Catalytic Systems (e.g., Photocatalysis)

The unique electronic structure and thermal stability of the cyamelurate moiety make materials derived from this compound promising candidates for advanced catalytic systems. Research has particularly focused on their application in photocatalysis and heterogeneous catalysis.

Potassium cyamelurate itself, in a rod-like morphology, has been identified as a novel visible-light photocatalyst for the degradation of antibiotics in both homogeneous and heterogeneous systems. The doping with potassium is thought to enhance the π-conjugated systems and accelerate electron transport, thereby improving photocatalytic properties. researchgate.net Furthermore, modifying graphitic carbon nitride (g-C₃N₄), a well-known photocatalyst, with potassium has been shown to significantly boost its photocatalytic activity for hydrogen evolution. While not a direct use of the intact compound, these studies highlight the beneficial role of the potassium and the cyamelurate-related structure in photocatalysis.

Coordination polymers synthesized from potassium cyamelurate have also demonstrated significant catalytic activity. For example:

A nickel(II)-cyamelurate coordination polymer has been shown to be a robust and highly efficient catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net

An iron(III)-cyamelurate coordination polymer serves as a superior catalyst for heterogeneous Fenton-like processes, demonstrating high activity in both acidic and basic media. This is attributed to the high structural stability of the complex in aqueous environments.

The catalytic performance of these materials is often linked to the uniform distribution of metal active sites within the stable cyamelurate-based framework.

Potential for this compound in Sensor Development and Chemical Sensing Platforms

The integration of this compound into sensor technology is an emerging area of research, primarily through its use as a precursor for stimuli-responsive materials. The ability of cyamelurate-based coordination polymers to change their physical properties in response to external factors is key to their potential in sensing applications.

A notable example is the reversible chromic behavior of mono- and bimetallic cyamelurate polymers synthesized from potassium cyamelurate. These materials exhibit distinct color changes upon dehydration and rehydration, or through solvent exchange. This switchable chromic behavior is linked to the coordination and decoordination of water molecules at the metal centers within the polymer structure. Such a visually detectable change suggests their potential application as humidity or solvent sensors.

Furthermore, the broader class of metal-organic frameworks, for which potassium cyamelurate is a potential building block, is extensively studied for chemical sensing. The porous and tunable nature of MOFs allows for the design of materials that can selectively adsorb specific analytes, leading to a measurable change in their optical or electrical properties. A potassium-based MOF, although with a different ligand, has been successfully used as a sensing layer in a humidity actuator, demonstrating the principle of using potassium-coordinated frameworks in sensing devices.

The potential sensing applications are summarized in the table below:

| Material Derived from Potassium Cyamelurate | Sensing Principle | Target Analyte/Stimulus | Potential Application |

| Mono- and bimetallic cyamelurate polymers | Reversible chromicism (color change) | Water/solvents | Humidity/solvent sensors |

| Cyamelurate-based MOFs (potential) | Selective adsorption leading to optical/electrical signal change | Various chemical species | Chemical sensing platforms |

Investigation of this compound in Ion Exchange and Separation Technologies

The structure of the cyamelurate anion suggests a significant potential for potassium cyamelurate and its derivatives in ion exchange and separation technologies. The cyamelurate ion possesses negatively charged oxygen and nitrogen atoms that can participate in cation exchange.

During the synthesis of cyamelurate-based coordination polymers, the potassium ions in this compound are readily exchanged for other metal ions in solution. researchgate.net This inherent ion-exchange capability is a fundamental property that can be harnessed for separation applications. For instance, the hydrolysis of graphitic carbon nitride can produce cyamelurate salts with negative oxygen sites (C–O⁻ groups) that are prone to anchor metal species via an aqueous cation exchange method.

While specific studies focusing solely on this compound for industrial ion exchange are not widely reported, the principles are well-established within the context of materials like zeolites and other coordination polymers. The layered or porous structures that can be formed using the cyamelurate ligand could provide specific sites for the selective capture and release of cations from aqueous solutions. This could be relevant for water treatment or the recovery of valuable metals. The stability of the cyamelurate framework in aqueous media further supports its potential in such applications.

Consideration of this compound in Emerging Materials for Energy Storage or Conversion

The application of this compound in materials for energy storage or conversion is a more speculative and emerging field of research. Direct use of the compound in devices like batteries or supercapacitors has not been extensively documented. However, its constituent parts and related materials offer some intriguing possibilities.

Potassium-Ion Batteries (KIBs): There is a growing interest in KIBs as an alternative to lithium-ion batteries due to the abundance and low cost of potassium. While current research often focuses on carbonaceous materials like graphite (B72142) for the electrodes, the development of novel electrode materials is a key research direction. It is conceivable that coordination polymers or MOFs derived from potassium cyamelurate could be explored as electrode materials or as precursors to nanostructured carbons with inherent potassium doping.

Photothermal Conversion: Certain MOFs have been shown to be effective in near-infrared photothermal conversion, where light energy is converted into heat. Given that potassium cyamelurate is a precursor to various MOFs and possesses a highly conjugated system, its derivatives could be investigated for similar properties.

Heterogeneous Catalysis for Energy-Related Reactions: As mentioned previously, materials derived from potassium cyamelurate are effective catalysts. researchgate.net This catalytic activity could be extended to energy-relevant reactions, such as the electrochemical reduction of CO₂ or hydrogen evolution, although this remains an area for future exploration.

At present, the role of this compound in energy storage and conversion is considered a frontier area, with its potential largely inferred from the properties of related chemical systems rather than demonstrated results.

Advanced Analytical Methodologies for Detection and Characterization of Potassium Cyamelurate Trihydrate in Complex Matrices Non Clinical Focus

Chromatographic Separation Techniques (e.g., Ion Chromatography, HPLC) for Potassium Cyamelurate Trihydrate

Chromatographic techniques are paramount for separating this compound from interfering components in a sample matrix. Both the potassium cation and the cyamelurate anion can be targeted for analysis.

Ion Chromatography (IC): IC is a primary choice for the analysis of ionic species. For this compound, IC can be employed to quantify the potassium (K⁺) content. Modern IC methods offer an efficient and versatile alternative to older techniques like atomic absorption spectroscopy. researchgate.net The separation is based on the affinity of ions for a stationary phase, allowing for the simultaneous analysis of multiple cations. researchgate.net For instance, a Dionex® IonPac® CS16 column can be used for the chromatographic separation of cations like sodium, potassium, and magnesium. acs.org A key advantage of IC is its ability to handle samples with high matrix loads, often eliminating the need for extensive manual sample cleanup. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of the cyamelurate anion, often by analyzing its related, more extensively studied analogue, cyanuric acid. Various HPLC methods have been developed for s-triazine compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for polar compounds like cyanuric acid and, by extension, cyamelurate. nih.govwaters.com An ACQUITY UPLC BEH HILIC column, for example, can be used for separation. waters.com

Reverse-phase HPLC methods have also been established. Two isocratic HPLC methods using UV detection at 213 nm have been developed to measure cyanuric acid, employing phenyl and porous graphitic carbon (PGC) columns with phosphate (B84403) buffer eluents. acs.orgnih.gov These methods are fast, with separation times as low as four minutes, and offer low detection limits without needing complex sample cleanup. nih.gov

Table 1: Exemplary HPLC Conditions for the Analysis of Cyanuric Acid (as an analogue for Cyamelurate) This table is interactive. You can sort and filter the data.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ACQUITY UPLC BEH HILIC (2.1 x 100 mm) | Phenyl (e.g., Phenomenex) | Porous Graphitic Carbon (PGC) |

| Mobile Phase | 10 mM Ammonium (B1175870) Acetate in 90/10 Acetonitrile/Water | Phosphate Buffer (pH 6.7) | Phosphate Buffer (pH 9.1) |

| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | MS/MS (ESI) | UV (213 nm) | UV (213 nm) |

| Run Time | < 2 minutes | ~ 4 minutes | ~ 8 minutes |

| Reference | waters.com | acs.orgnih.gov | acs.orgnih.gov |

Electrophoretic Methods for Separation and Identification of this compound and Related Species

Electrophoretic techniques separate ions based on their size and charge when subjected to an electric field, offering high efficiency and resolution. nih.govnih.gov Capillary electrophoresis (CE) is particularly well-suited for analyzing charged species like the potassium cation and the cyamelurate anion.

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE, where separation occurs in a buffer-filled capillary. nih.gov It separates analytes based on their electrophoretic mobility. nih.gov This technique could be applied to separate the highly charged cyamelurate anion from other anionic species in a sample. The migration order can be manipulated by altering the background electrolyte's composition, such as the type of cation or anion present. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC): For neutral or less charged related species, MEKC can be employed. This technique uses surfactants (like sodium dodecyl sulfate, SDS) added to the buffer to form micelles. nih.gov These micelles act as a pseudostationary phase, allowing for the separation of neutral molecules alongside charged ones. This would be valuable for studying the interaction of cyamelurate with other organic molecules or for analyzing potential neutral degradation products. Studies on hydroxy-s-triazines have demonstrated strong interactions with SDS micelles, indicating the applicability of MEKC for this class of compounds. nih.gov The use of different CE modes, including nonaqueous capillary electrophoresis, has been reviewed for the analysis of triazine herbicides, highlighting the versatility of the technique for this compound class. nih.gov

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence) for this compound

Spectroscopic methods are widely used for the quantification of analytes after separation or, in some cases, directly in solution.

UV-Vis Spectroscopy: Both the potassium ion and the cyamelurate anion can be quantified using UV-Vis spectroscopy. The potassium content can be determined indirectly. One method involves the reaction of potassium ions with a reagent like Kalignost® (sodium tetraphenylborate) to form a precipitate, and the resulting turbidity is measured. tandfonline.com A more direct approach for the cyamelurate anion involves measuring its UV absorbance. Cyanuric acid, a structural analogue, is routinely measured by HPLC with UV detection at wavelengths around 213-225 nm. acs.orgnih.govtandfonline.com The absorbance is highly dependent on the pH of the solution, as the tautomeric form of the molecule changes. acs.orgresearchgate.net Cyameluric acid is expected to exhibit similar pH-dependent UV absorbance.

Fluorescence Spectroscopy: While cyameluric acid itself is not strongly fluorescent, derivatization or complexation can be used to create fluorescent species for highly sensitive quantification. Many triazine derivatives have been synthesized to act as fluorescent probes or chromophores. nih.govrsc.orgsioc-journal.cn For instance, styryl derivatives of 1,3,5-triazine (B166579) exhibit significant fluorescence, with emission properties sensitive to solvent polarity. nih.gov This suggests that methods could be developed to specifically label the cyamelurate ring system for detection. Another approach involves using fluorescent metal-organic frameworks (MOFs) incorporating triazine ligands for sensing applications, indicating the triazine core can be part of a fluorescent system. rsc.org

Mass Spectrometry-Based Methods for Trace Analysis and Speciation of this compound

Mass spectrometry (MS) is an indispensable tool for trace analysis due to its high sensitivity and specificity. nih.gov When coupled with a separation technique like HPLC or UPLC, it provides definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the benchmark technique for the trace analysis of s-triazine compounds in complex matrices. Methods using hydrophilic interaction liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) have been developed for the simultaneous determination of melamine (B1676169) and cyanuric acid. nih.govumaine.edu These methods achieve very low detection limits (in the ng/L or ppb range) and high accuracy through the use of isotopically labeled internal standards. nih.govnih.gov

The analysis of potassium cyamelurate would involve monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the cyamelurate anion and any related species. For the cyamelurate anion, ESI in negative mode would be employed. waters.comeurl-pesticides.eu The high specificity of MS/MS allows for confident identification even in the presence of co-eluting matrix components. thermofisher.comchromatographyonline.comchromatographyonline.com

Speciation Analysis: MS-based methods can also provide information on the speciation of the compound. For example, by carefully controlling the extraction and chromatographic conditions, one could distinguish between free cyamelurate and potassium cyamelurate complexes. ESI-MS has been used to study stable complexes of cyanuric acid with other molecules, a principle that could be extended to investigate interactions involving cyamelurate. nih.gov This is crucial for understanding how the compound exists and interacts in a given environment.

Table 2: Exemplary ESI-MS/MS Parameters for Cyanuric Acid Analysis (as an analogue for Cyamelurate) This table is interactive. You can sort and filter the data.

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Negative |

| Capillary Voltage | ~0.3 kV (Negative) |

| Cone Voltage | ~30 V |

| Quantification Transition (m/z) | 127.8 → 42.3 |

| Confirmatory Transition (m/z) | 127.8 → 85.1 |

| Internal Standard Transition (m/z) | ¹³C₃-cyanuric acid: 130.7 → 43.3 |

| Reference | waters.comnih.gov |

Future Research Directions and Emerging Research Avenues for Potassium Cyamelurate Trihydrate

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability of Potassium Cyamelurate Trihydrate

Current synthetic methods for this compound often rely on the hydrolysis of melon or polymeric graphitic carbon nitride (g-C₃N₄) under harsh conditions, such as refluxing in concentrated potassium hydroxide (B78521) (KOH) solutions. mdpi.com While effective at the laboratory scale, these methods present challenges in terms of sustainability and scalability. Future research should focus on developing more environmentally benign and economically viable synthetic strategies.

Key Research Thrusts:

Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical energy, such as ball milling, to drive chemical reactions. nih.govnih.gov Investigating the mechanochemical synthesis of this compound from precursors like melamine (B1676169) and a potassium source could offer a greener, faster, and more scalable alternative to traditional solution-based methods. youtube.comresearchgate.netresearchgate.net

Hydrothermal and Solvothermal Synthesis: These methods involve carrying out reactions in water or other solvents under elevated temperatures and pressures. nih.govmdpi.com Exploring hydrothermal routes could allow for better control over the crystallization process, potentially leading to materials with tailored morphologies and properties. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. Its application to the synthesis of this compound could lead to rapid and high-yield production.

Biomass-Derived Precursors: Investigating the use of nitrogen-rich biomass as a starting material for the synthesis of the cyamelurate core could provide a renewable and sustainable pathway, moving away from petroleum-derived precursors like melamine.

A comparison of potential synthetic routes is presented in Table 1.

| Synthetic Route | Potential Advantages | Research Focus | Relevant Precursors |

| Mechanochemistry | Sustainable (solvent-free), rapid reaction times, scalability. nih.govyoutube.com | Optimization of milling parameters (frequency, time, ball-to-sample ratio). | Melamine, Potassium Carbonate |

| Hydrothermal Synthesis | High-quality crystals, control over morphology. nih.govmdpi.com | Investigation of temperature, pressure, and reaction time effects on product characteristics. | g-C₃N₄, Potassium Hydroxide |

| Microwave-Assisted | Reduced reaction time, improved energy efficiency. | Development of efficient microwave absorption protocols. | Urea, Potassium Nitrate |

| Biomass-Derived | Renewable sourcing, potential for cost reduction. | Identification and processing of suitable nitrogen-rich biomass. | Chitin, Glucosamine |

In-Depth Mechanistic Studies of Under-Explored Reactivity Pathways of this compound

The reactivity of this compound is largely centered on its role as a precursor for cyameluric chloride and as a ligand in coordination chemistry. mdpi.comresearchgate.net However, a detailed mechanistic understanding of its various potential reaction pathways remains an area ripe for exploration.

Future research should aim to elucidate the mechanisms governing:

Ligand Exchange and Coordination: While its use as a ligand to form coordination polymers with metals like nickel(II) and iron(III) has been demonstrated, the kinetics and thermodynamics of these coordination processes are not well understood. mdpi.comacs.org In-depth studies could reveal how the electronic properties of the metal center influence the stability and reactivity of the resulting polymer.

Solid-State Transformations: The thermal decomposition of this compound and its potential to form various carbon nitride materials under controlled atmospheres is a promising but under-explored area. Mechanistic studies could uncover pathways to synthesize specific phases of carbon nitride with desired properties.

Photocatalytic Mechanisms: Potassium cyamelurate has been shown to act as a photocatalyst for the degradation of antibiotics. researchgate.net Detailed mechanistic studies, including the identification of reactive oxygen species and the charge transfer dynamics, are crucial for optimizing its photocatalytic efficiency. The role of potassium in enhancing light absorption and charge separation in related g-C₃N₄ systems suggests a similar promotional effect could be at play. researchgate.net

Exploration of Supramolecular Assembly and Self-Organization of this compound

The structure of this compound, with its potential for hydrogen bonding and ionic interactions, makes it an excellent candidate for studies in supramolecular chemistry. The self-assembly of this compound, and its derivatives, could lead to the formation of highly ordered, functional architectures. rsc.orgusc.edursc.org

Emerging Research Avenues:

Crystal Engineering: By systematically varying crystallization conditions (e.g., solvent, temperature, presence of co-formers), it may be possible to generate different polymorphs or solvates of potassium cyamelurate with distinct packing arrangements and properties.

Host-Guest Chemistry: The tri-s-triazine core of the cyamelurate anion could potentially act as a host for guest molecules, leading to the formation of inclusion compounds with applications in sensing or separation.

Self-Assembled Monolayers and Thin Films: The role of potassium in controlling the morphology and electronic properties of thin films has been observed in other systems like eumelanin. nih.gov Similar investigations into the deposition of potassium cyamelurate on various substrates could lead to the development of ordered thin films with interesting optical and electronic properties. The formation of supramolecular transmembrane ion channels from other potassium-containing compounds further highlights the potential in this area. nih.gov

Predictive Modeling for New Applications of this compound based on its Molecular Properties

Computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for predicting the properties of materials and guiding experimental work. While DFT has been used to study the effect of potassium on other catalytic systems, its application to this compound is an emerging area with significant potential. nih.gov

Future Modeling and Simulation Efforts:

Electronic and Optical Properties: DFT calculations can be employed to predict the band structure, density of states, and optical absorption spectra of this compound. This would provide valuable insights into its potential as a photocatalyst or optoelectronic material.

Adsorption and Catalytic Activity: Modeling the adsorption of various molecules onto the surface of potassium cyamelurate can help predict its efficacy as a catalyst or sensor for specific analytes. For example, simulations could probe its interaction with pollutants, providing a theoretical basis for its use in environmental remediation.

Mechanical Properties: Predicting the mechanical properties of potassium cyamelurate and its composites can guide the development of new structural materials.

Supramolecular Interactions: Molecular dynamics simulations can be used to study the self-assembly of potassium cyamelurate in different environments, aiding in the design of novel supramolecular architectures.

A summary of properties that can be predicted through computational modeling is provided in Table 2.

| Property | Modeling Technique | Potential Application |

| Electronic Band Structure | Density Functional Theory (DFT) | Photocatalysis, Semiconductors |

| Optical Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Optoelectronics, Photodetectors |

| Adsorption Energies | DFT with van der Waals corrections | Catalysis, Sensing, Gas Storage |

| Reaction Barriers | DFT with transition state searching | Catalyst Design, Mechanistic Studies |

| Self-Assembly Behavior | Molecular Dynamics (MD) | Supramolecular Chemistry, Drug Delivery |

Interdisciplinary Research Integrating this compound with Other Advanced Materials Systems

The future of materials science lies in the integration of different material classes to create composites and hybrid systems with synergistic properties. youtube.comnih.gov this compound serves as an excellent building block for such interdisciplinary research.

Potential Areas of Integration:

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a versatile ligand, potassium cyamelurate can be used to construct a wide array of coordination polymers and MOFs. nih.govresearchgate.net These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence. acs.org

Hybrid Photocatalysts: Combining potassium cyamelurate with other semiconductor materials (e.g., TiO₂, CdSe) could create hybrid photocatalysts with enhanced visible-light absorption and charge separation efficiency, leading to improved performance in solar energy conversion and environmental remediation. rsc.orgnih.gov

Porous Carbon Composites: Potassium salts are known to be effective activating agents in the synthesis of porous carbons from biomass. nih.govresearchgate.net Using potassium cyamelurate as both a nitrogen and potassium source for the preparation of porous carbons could lead to materials with hierarchical pore structures and nitrogen-doped surfaces, ideal for applications in supercapacitors and CO₂ capture.

Polymer Composites: Incorporating potassium cyamelurate as a functional filler into various polymer matrices could enhance the thermal stability, flame retardancy, or mechanical properties of the resulting composites.

This interdisciplinary approach will be crucial in unlocking the full potential of this compound and translating its unique chemical properties into practical technological advancements.

Q & A

Q. What are the standard methods for synthesizing potassium cyamelurate trihydrate, and how can purity be ensured during preparation?

this compound (K₃C₆N₇O₃·3H₂O) is synthesized via alkaline hydrolysis of melon (a polymeric carbon nitride precursor) or melem (C₆N₇(NH₂)₃) in aqueous KOH. A typical procedure involves refluxing melon powder in 2.5 M KOH for several hours, followed by hot filtration, cooling to 0°C, and washing with ethanol/acetone to isolate the product . Purity is confirmed using elemental analysis (C, H, N content) and X-ray diffraction (XRD) to verify crystallinity .

Q. How can the structural integrity of this compound be validated experimentally?

Key techniques include:

- XRD : To confirm the crystalline phase and compare with reference patterns .

- FTIR Spectroscopy : To identify characteristic s-heptazine (C₆N₇) vibrational modes (e.g., ~800 cm⁻¹ for triazine ring deformations) .

- Thermogravimetric Analysis (TGA) : To verify hydration states by observing mass loss at ~100–200°C corresponding to water release .

Q. What are the hydrolysis products of this compound under acidic conditions, and how are they analyzed?

Acidification with strong acids (e.g., HCl) converts potassium cyamelurate to cyameluric acid (C₆N₇O₃H₃), a precursor for functional materials. The reaction is monitored via pH titration, and the product is characterized by solubility tests (insolubility in water) and NMR spectroscopy for protonation state analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields of this compound?

Discrepancies often arise from variations in reaction time, temperature, or precursor purity. To resolve this:

- Perform controlled experiments with fixed KOH concentration (e.g., 2.5 M) but variable reflux durations (2–24 hours).

- Use TGA and XRD to quantify yield and purity .

- Cross-validate results with elemental analysis and spectroscopic data .

Q. What advanced strategies are used to synthesize metal-cyamelurate complexes, and how are their properties tuned?

Potassium cyamelurate serves as a precursor for di-/trivalent metal salts (e.g., Ca²⁺, Co²⁺) via ion exchange. For example:

- React K₃C₆N₇O₃ with metal nitrates in aqueous solutions.

- Adjust pH to control protonation states (e.g., mono- vs. di-protonated anions).

- Characterize using single-crystal XRD to resolve coordination geometries and EXAFS for local metal environments .

Q. How does kinetic vs. thermodynamic control influence the synthesis of rare-earth cyamelurates?

Reaction time and temperature dictate product selectivity. For instance:

- Short reaction times (<6 hours) favor kinetic products like KCo(C₆N₇O₃)·5H₂O.

- Prolonged heating (>12 hours) may yield thermodynamically stable phases (e.g., anhydrous Co-cyamelurate). Monitor phase evolution using in-situ XRD and ICP-OES for metal content .

Q. What role does this compound play in stabilizing gold nanoparticles (Au NPs), and how is this experimentally optimized?

Potassium cyamelurate acts as a stabilizer via surface adsorption on Au NPs, preventing aggregation. Key parameters:

- Concentration : 0.1–1.0 mM KCya in colloidal solutions.

- pH : Alkaline conditions (pH 9–11) enhance stability.

- Characterization via TEM (size distribution) and UV-Vis spectroscopy (surface plasmon resonance) .

Q. How are protonation states of cyamelurate anions determined in solid-state materials?

Use a combination of:

- Potentiometric Titration : To measure protonation constants in solution.

- Solid-State NMR : ¹⁵N NMR distinguishes protonated vs. non-protonated N sites.

- Single-Crystal XRD : Resolves hydrogen positions in crystal lattices (e.g., K[H₂C₆N₇O₃]·2H₂O vs. K₂[HC₆N₇O₃]·H₂O) .

Methodological Notes

- Contradiction Handling : Cross-reference synthesis protocols from historical (e.g., Liebig’s method) and modern sources to identify critical variables (e.g., precursor purity, washing solvents) .

- Data Integration : Combine XRD, spectroscopy, and thermal analysis to resolve ambiguities in hydration states or protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.